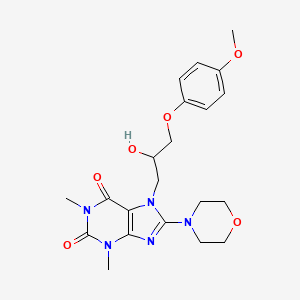

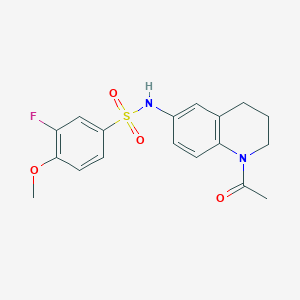

![molecular formula C16H10Cl2N4O B2910254 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 338978-01-1](/img/structure/B2910254.png)

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline” is a complex organic compound that belongs to the class of triazoloquinazolines . Triazoloquinazolines are a type of heterocyclic compounds that have been found to exhibit a wide range of biological activities . They are formed by the fusion of two fundamental heterocyclic moieties, triazole and quinazoline .

Aplicaciones Científicas De Investigación

Anticancer Activity

Triazoloquinazoline derivatives have been investigated for their anticancer activity against various human cancer cell lines. Some derivatives have shown cytotoxic activity comparable to doxorubicin, a reference anticancer drug .

Antimicrobial Properties

These compounds have also been evaluated for their antimicrobial properties, contributing to the development of new therapeutic agents .

DNA Intercalation

New triazoloquinazolines have been designed as DNA-intercalators, which can interact with DNA and potentially serve as a basis for novel anticancer drugs .

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

Derivatives of triazoloquinazoline have been synthesized as inhibitors of VEGFR-2, which plays a significant role in tumor angiogenesis and metastasis .

Apoptosis Induction

Some triazoloquinazoline derivatives have been identified as apoptosis inducers, which can trigger programmed cell death in cancer cells .

Broad Bioactivity Spectrum

The fused heterocyclic compound of triazoloquinazoline possesses a broad spectrum of bioactivity, making it significant in medicine and drug development .

Mecanismo De Acción

Target of Action

The primary targets of 3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline are DNA and topoisomerase II (Topo II) . This compound is known to intercalate with DNA , causing substantial changes in DNA structure . It also inhibits Topo II, an enzyme that plays a crucial role in DNA replication and transcription .

Mode of Action

The compound interacts with its targets by intercalating into the DNA structure, causing elongation and stiffness, as well as changes in the helix twist angle . It also inhibits the catalytic activity of Topo II . The compound’s high binding affinity against DNA has been demonstrated .

Biochemical Pathways

The compound affects the DNA replication and transcription pathways by inhibiting Topo II . This inhibition disrupts the normal functioning of these pathways, leading to downstream effects such as cell cycle arrest and apoptosis .

Result of Action

The compound’s action results in significant cellular effects. It has been shown to induce apoptosis in HCT-116 cells and arrest the growth at the S and G2/M phases . It also causes a significant increase in the level of BAX (2.18-fold) and a marked decrease in the level of Bcl-2 (1.9-fold) compared to the control cells .

Propiedades

IUPAC Name |

3-(3,4-dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N4O/c1-23-16-19-13-5-3-2-4-10(13)15-21-20-14(22(15)16)9-6-7-11(17)12(18)8-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQRWXJZXPHKOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C3=NN=C(N31)C4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3,4-Dichlorophenyl)-5-methoxy-[1,2,4]triazolo[4,3-c]quinazoline | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)methyl]benzonitrile](/img/structure/B2910171.png)

![2-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2910177.png)

![5-[(4-Fluorophenyl)methylthio]-3-propyl-1,2,4-triazole-4-ylamine](/img/structure/B2910187.png)

![N-cyclohexyl-2-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2910189.png)

![[5-(Methoxycarbonyl)furan-2-yl]methyl 2-fluoropyridine-4-carboxylate](/img/structure/B2910190.png)